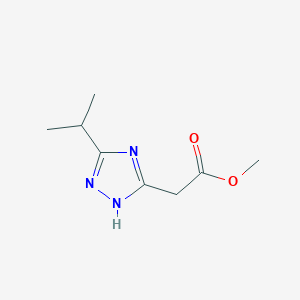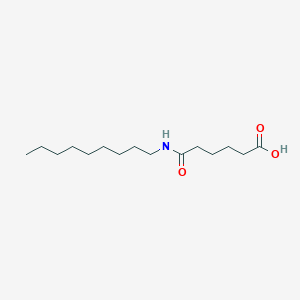
6-Nonylamino-6-oxocaproic acid
描述
6-Nonylamino-6-oxocaproic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a valeric acid backbone with a nonylcarbamoyl group attached to the fifth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nonylamino-6-oxocaproic acid typically involves the reaction of valeric acid with nonyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Nonylamino-6-oxocaproic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The nonylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
6-Nonylamino-6-oxocaproic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 6-Nonylamino-6-oxocaproic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Valeric acid: A simpler carboxylic acid with a similar backbone but without the nonylcarbamoyl group.
Nonyl isocyanate: A related compound used in the synthesis of 6-Nonylamino-6-oxocaproic acid.
Hexanoic acid: Another carboxylic acid with a shorter aliphatic chain
Uniqueness
This compound is unique due to the presence of the nonylcarbamoyl group, which imparts distinct chemical and physical properties.
属性
分子式 |
C15H29NO3 |
|---|---|
分子量 |
271.40 g/mol |
IUPAC 名称 |
6-(nonylamino)-6-oxohexanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-10-13-16-14(17)11-8-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
JQSMFSPOCAZNQP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCNC(=O)CCCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

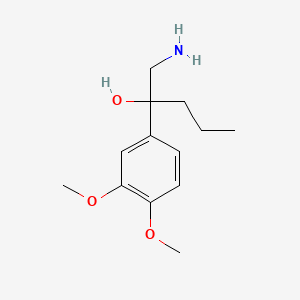
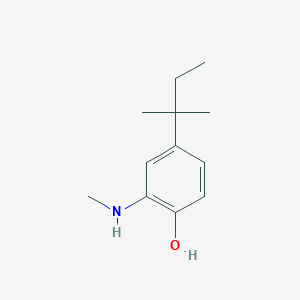
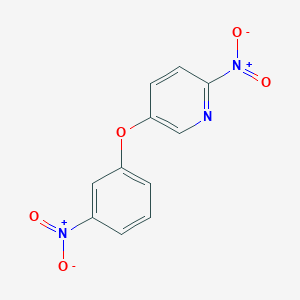

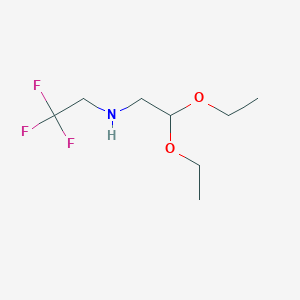
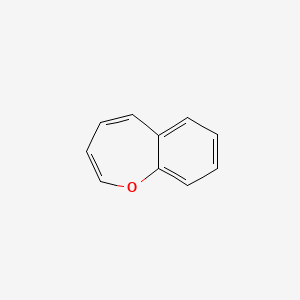

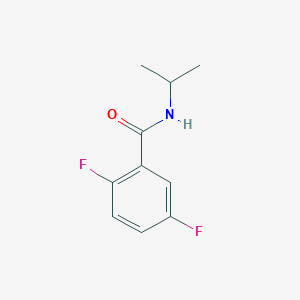
![6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide](/img/structure/B8326548.png)
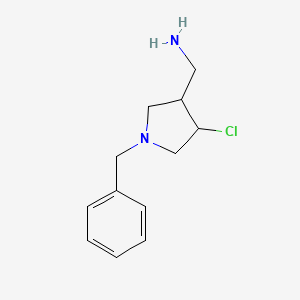
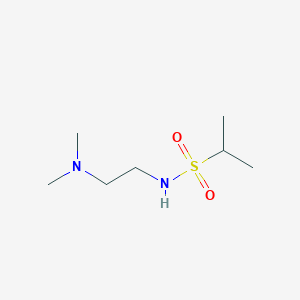
![3-(Piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B8326566.png)
